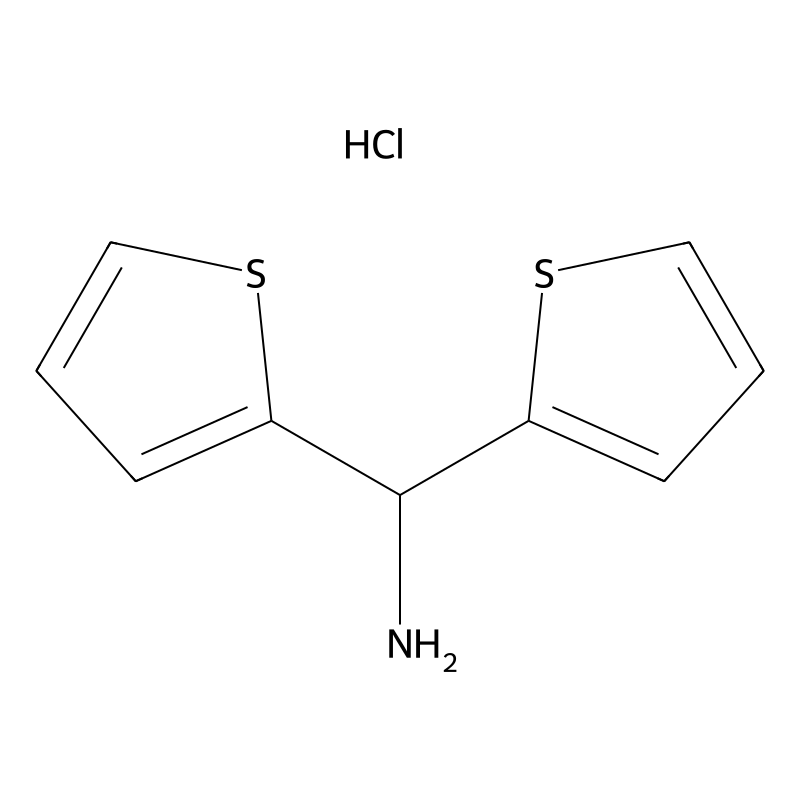

Bis(thiophen-2-yl)methanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry and Material Science

Thiophene derivatives, including those with amine functionalities, are being investigated for their potential applications in organic electronics and optoelectronic devices due to their aromatic character and ability to participate in π-π stacking interactions []. BTM hydrochloride possesses two thiophene rings connected by a central amine group, suggesting it might hold some properties relevant to this field. However, further research is needed to explore its specific applications.

Medicinal Chemistry

Certain thiophene derivatives exhibit various biological activities, including antibacterial, antifungal, and anti-tumor properties []. However, there is no documented research specifically investigating the biological properties of BTM hydrochloride. Studying its structure and potential interactions with biological targets could be a starting point for exploring its medicinal potential.

Synthetic Organic Chemistry

BTM hydrochloride can be a potential precursor for the synthesis of more complex molecules. The presence of the amine group allows for further functionalization through various chemical reactions, making it a building block for the design of new molecules with desired properties.

Bis(thiophen-2-yl)methanamine hydrochloride is an organic compound characterized by its unique structure featuring two thiophene rings attached to a methanamine moiety. Its chemical formula is and it has a molecular weight of 217.76 g/mol. The presence of thiophene, a five-membered aromatic ring containing sulfur, contributes to the compound's distinct electronic properties and potential applications in various fields, including organic electronics and pharmaceuticals .

There is no current scientific research available on the mechanism of action of Bis(thiophen-2-yl)methanamine hydrochloride.

Due to the lack of specific research on Bis(thiophen-2-yl)methanamine hydrochloride, it is advisable to handle it with caution, assuming the following potential hazards:

- Toxicity: Aromatic amines can be harmful if ingested or inhaled. The specific toxicity of this compound is unknown and should be treated with caution.

- Flammability: The presence of organic groups suggests some flammability. However, the exact flammability data is unavailable.

- Reactivity: The amine group can react with strong acids or oxidizing agents.

Example Reaction

A simplified reaction scheme could be represented as follows:

Several synthetic methods can be employed to produce bis(thiophen-2-yl)methanamine hydrochloride:

- Condensation Reactions: Utilizing thiophenes and amines in the presence of catalysts to facilitate the formation of the desired product.

- Hydrochloride Formation: The final step often involves treating the base form of bis(thiophen-2-yl)methanamine with hydrochloric acid to yield the hydrochloride salt .

General Procedure

A typical synthesis might include:

- Dissolving thiophenes in a suitable solvent.

- Adding an amine under reflux conditions.

- Isolating the product through filtration and recrystallization.

Bis(thiophen-2-yl)methanamine hydrochloride has potential applications in:

- Organic Electronics: Due to its conductive properties, it may be used in organic light-emitting diodes (OLEDs) or organic solar cells.

- Pharmaceuticals: Its biological activity suggests possible uses in drug development, particularly for conditions requiring anti-inflammatory or antimicrobial treatments .

Studies on similar compounds indicate that bis(thiophen-2-yl)methanamine hydrochloride may interact with various biological targets, including enzymes and receptors involved in disease pathways. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile. Further research is necessary to elucidate these interactions specifically for this compound .

Several compounds share structural similarities with bis(thiophen-2-yl)methanamine hydrochloride. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Thiophenemethylamine | Single thiophene | Simpler structure; less steric hindrance |

| Bis(thiophen-3-yl)methanamine | Different position | Potentially different electronic properties |

| 2-Thiophenemethylamine hydrochloride | Hydrochloride salt | Directly related but lacks additional thiophene |

| 3-Thiophenemethylamine | Single thiophene | Different position may affect reactivity |

Uniqueness

The uniqueness of bis(thiophen-2-yl)methanamine hydrochloride lies in its dual thiophene structure, which may enhance its electronic properties compared to simpler analogs. This could lead to improved performance in electronic applications and greater efficacy in biological contexts .